3-Hexaprenyl-4,5-dihydroxybenzoic acid

Catalog No.
S619928
CAS No.
63975-40-6
M.F
C37H54O4
M. Wt
562.8 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hexaprenyl-4,5-dihydroxybenzoic acid

CAS Number

63975-40-6

Product Name

3-Hexaprenyl-4,5-dihydroxybenzoic acid

IUPAC Name

3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4,5-dihydroxybenzoic acid

Molecular Formula

C37H54O4

Molecular Weight

562.8 g/mol

InChI

InChI=1S/C37H54O4/c1-27(2)13-8-14-28(3)15-9-16-29(4)17-10-18-30(5)19-11-20-31(6)21-12-22-32(7)23-24-33-25-34(37(40)41)26-35(38)36(33)39/h13,15,17,19,21,23,25-26,38-39H,8-12,14,16,18,20,22,24H2,1-7H3,(H,40,41)/b28-15+,29-17+,30-19+,31-21+,32-23+

InChI Key

VEPICJBQCOUQPI-IRVXXIIISA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)O)O)C)C)C)C)C)C

Synonyms

3,4-dihydroxy-5-hexaprenylbenzoic acid, DHHPBA

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)O)O)C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)O)O)/C)/C)/C)/C)/C)C

The exact mass of the compound 3-Hexaprenyl-4,5-dihydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Ubiquinones [PR0201]. However, this does not mean our product can be used or applied in the same or a similar way.

3-Hexaprenyl-4,5-dihydroxybenzoic acid is a polyphenolic compound characterized by a dihydroxybenzoic acid structure with hydroxyl groups located at the 4- and 5-positions, and a hexaprenyl group attached at the 3-position. Its molecular formula is C37H54O4C_{37}H_{54}O_{4}, indicating a complex structure that includes multiple carbon chains contributing to its unique properties and potential biological activities . This compound is part of a larger class of organic compounds known as benzoic acids, which play significant roles in various biological and chemical processes.

The chemical behavior of 3-hexaprenyl-4,5-dihydroxybenzoic acid involves several reactions typical of phenolic compounds. It can undergo oxidation reactions, particularly due to the presence of hydroxyl groups, which can lead to the formation of quinones. Additionally, this compound may participate in esterification reactions, where the hydroxyl groups react with carboxylic acids to form esters. Its interaction with other biochemical pathways often involves conjugation reactions, which enhance its solubility and bioactivity .

3-Hexaprenyl-4,5-dihydroxybenzoic acid exhibits notable biological activities, particularly as an antioxidant. Studies have shown that it can inhibit lipid peroxidation, thereby protecting cellular membranes from oxidative damage. Additionally, this compound has been linked to various health benefits, including anti-inflammatory effects and potential roles in cancer prevention due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis . The compound's structure allows it to interact with cellular components effectively, enhancing its therapeutic potential.

The synthesis of 3-hexaprenyl-4,5-dihydroxybenzoic acid can be achieved through several methods:

  • Chemical Synthesis: This involves multi-step organic reactions where starting materials are transformed into the desired product through controlled conditions. For example, the introduction of prenyl groups can be accomplished via prenylation reactions involving suitable precursors.
  • Biological Synthesis: Certain microorganisms are capable of producing this compound naturally through their metabolic pathways. For instance, yeast species have been shown to synthesize similar polyprenylated compounds as part of their biosynthetic processes .
  • Modification of Existing Compounds: Starting from simpler benzoic acids or related derivatives, specific hydroxylation and prenylation steps can be employed to yield 3-hexaprenyl-4,5-dihydroxybenzoic acid.

Research into the interaction of 3-hexaprenyl-4,5-dihydroxybenzoic acid with biological systems has revealed its potential to modulate enzyme activities and influence metabolic pathways. For instance, studies have indicated that this compound can affect mitochondrial functions by interacting with coenzyme Q biosynthesis pathways . Additionally, its ability to inhibit lipid peroxidation suggests interactions with lipid membranes and cellular signaling pathways that could be harnessed for therapeutic purposes.

Several compounds share structural similarities with 3-hexaprenyl-4,5-dihydroxybenzoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Hydroxybenzoic AcidHydroxyl group at position 4Simpler structure; less hydrophobic than hexaprenyl derivatives
Coenzyme Q10 (Ubiquinone)Contains a long isoprenoid side chainPlays a crucial role in mitochondrial electron transport
3-Decaprenyl-4-hydroxybenzoic AcidSimilar hydroxy positions but different prenyl chain lengthExhibits different bioactivity profiles due to chain length differences
3-Hexaprenyl-4-methoxybenzoic AcidContains a methoxy group instead of hydroxyl groupsAlters solubility and potential interactions with biological targets

The uniqueness of 3-hexaprenyl-4,5-dihydroxybenzoic acid lies in its specific combination of a long hydrophobic side chain (hexaprenyl) with two hydroxyl groups on the aromatic ring. This combination enhances its lipophilicity while providing significant antioxidant activity compared to simpler phenolic compounds.

Physical Description

Solid

XLogP3

11.9

Other CAS

63975-40-6

Wikipedia

3-hexaprenyl-4,5-dihydroxybenzoic acid
3-hexaprenyl-4,5-dihydroxybenzoate

Use Classification

Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Ubiquinones [PR0201]

Dates

Last modified: 02-18-2024

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